

A Comprehensive Technical Guide to the Pharmacokinetics and Biodistribution of Indocyanine Green

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Compound of Interest

Compound Name: *Indocyanine Green*

Cat. No.: *B1671883*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a fluorescent tricarbo-cyanine dye that has been a valuable tool in medical diagnostics for several decades. Its unique properties, including a strong absorption and fluorescence in the near-infrared (NIR) spectrum, high protein-binding affinity, and rapid and exclusive elimination by the liver, make it an ideal agent for various clinical applications. This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of ICG, offering valuable insights for researchers, scientists, and professionals involved in drug development and biomedical imaging.

Pharmacokinetics of Indocyanine Green

The pharmacokinetic profile of ICG is characterized by its rapid distribution and elimination from the body. Following intravenous administration, ICG quickly binds to plasma proteins, primarily lipoproteins and to a lesser extent albumin, which confines it to the intravascular space.^{[1][2]} This high degree of protein binding limits its extravasation into tissues.

Absorption and Distribution

Being administered intravenously, ICG bypasses absorption barriers and is immediately available in the systemic circulation. Its distribution is largely restricted to the plasma volume

due to its extensive protein binding.[3] The volume of distribution of ICG is often used as a measure of plasma volume.[1]

Metabolism and Excretion

A key feature of ICG is its lack of metabolism in the body. It is not chemically altered before its excretion.[4] The clearance of ICG from the circulation is almost exclusively handled by the liver. Hepatocytes actively take up ICG from the sinusoidal blood. This uptake is mediated by specific transporters, including the organic anion-transporting polypeptide (OATP) and Na⁺-taurocholate cotransporting polypeptide (NTCP). Following its uptake into hepatocytes, ICG is then secreted unchanged into the bile. This process is facilitated by the multidrug resistance-associated protein 2 (MRP2), an ATP-dependent export pump located on the canalicular membrane of hepatocytes. ICG does not undergo enterohepatic recirculation.

The plasma half-life of ICG is very short, typically ranging from 150 to 180 seconds (2.5 to 3 minutes) in healthy individuals. This rapid clearance is a key advantage for many of its diagnostic applications.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of **Indocyanine green** in humans and various animal models.

Parameter	Human	Rat	Mouse	Dog	Reference
Half-life ($t_{1/2}$)	150 - 180 s	3.1 ± 0.5 min	-	-	
3.2 ± 0.6 min					
Plasma Clearance (CL)	500-700 mL/min/m ²	-	-	-	
11.1 ± 7.1 %/min (survivors)	-	-	-		
4.8 ± 4.3 %/min (non-survivors)					
14.6 ± 5.3 mL/kg/min (pre-anesthesia)	-	-	-		
Volume of Distribution (Vd)	44 ± 5 mL/kg	-	-	-	
1662 ± 176 mL/m ²					

Biodistribution of Indocyanine Green

The biodistribution of ICG is intrinsically linked to its pharmacokinetic properties. Due to its high protein binding and rapid hepatic clearance, the highest concentrations of ICG are found in the blood pool and the liver shortly after injection.

Organ Distribution

Following intravenous injection, ICG is rapidly distributed throughout the circulatory system. The liver is the primary organ of accumulation and clearance. In healthy subjects, ICG is

efficiently taken up by hepatocytes and excreted into the bile, leading to a transient high concentration in the liver followed by its appearance in the biliary tree and intestines.

In certain pathological conditions, such as cancer, the biodistribution of ICG can be altered. Tumors often exhibit what is known as the enhanced permeability and retention (EPR) effect, characterized by leaky blood vessels and poor lymphatic drainage. This allows macromolecules and nanoparticles, including protein-bound ICG, to accumulate preferentially in the tumor interstitium. Furthermore, some cancer cells have been shown to internalize ICG, potentially through endocytosis, contributing to its retention in the tumor tissue.

Quantitative Biodistribution Data

The following table summarizes the biodistribution of free ICG in various organs of healthy mice at different time points post-injection, expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Organ	2.5 min	5 min	10 min	20 min	30 min	60 min	Reference
Blood/Plasma	High	Decreasing	Low	Very Low	Very Low	Negligible	
Liver	Increasing	Peak	Decreasing	Decreasing	Low	Very Low	
Spleen	Low	Low	Low	Low	Low	Low	
Kidneys	Low	Low	Low	Low	Low	Low	
Lungs	Low	Low	Low	Low	Low	Low	
Heart	Low	Low	Low	Low	Low	Low	

Note: The values in the table are qualitative representations based on the provided search results. For precise quantitative data, refer to the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of ICG pharmacokinetics and biodistribution.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical procedure for assessing the pharmacokinetic profile of ICG in rats.

Materials:

- **Indocyanine green** (ICG) solution (e.g., 5 mg/kg)
- Anesthetic agent (e.g., a mixture of zoletil and xylazine)
- Male Sprague-Dawley rats (or other suitable rodent model)
- Heparinized centrifuge tubes
- UPLC-MS/MS system or spectrophotometer
- Internal standard (e.g., rutin) for UPLC-MS/MS analysis

Procedure:

- **Animal Preparation:** Anesthetize the rats according to an approved protocol. For imaging studies, the surgical area (e.g., for liver imaging) may be shaved.
- **ICG Administration:** Administer a bolus intravenous injection of the ICG solution (e.g., 5 mg/kg) via the tail vein or other suitable vessel.
- **Blood Sampling:** Collect blood samples (approximately 0.2 mL) from the caudal vein into heparinized centrifuge tubes at predetermined time points (e.g., 2, 10, 15, 30, 45, 60, 120, 180, and 240 minutes) after ICG administration.
- **Plasma Separation:** Centrifuge the blood samples to separate the plasma.
- **Sample Preparation for Analysis:**

- For UPLC-MS/MS: Precipitate plasma proteins by adding a suitable solvent like acetonitrile-methanol. Add an internal standard.
- For Spectrophotometry: Dilute the plasma samples as needed.
- ICG Quantification:
 - UPLC-MS/MS: Analyze the samples using a validated UPLC-MS/MS method to determine the concentration of ICG.
 - Spectrophotometry: Measure the absorbance of the plasma samples at the peak absorption wavelength of ICG (around 800-805 nm).
- Pharmacokinetic Analysis: Plot the plasma concentration of ICG versus time and use appropriate pharmacokinetic modeling software to calculate parameters such as half-life, clearance, and volume of distribution.

Biodistribution Study in Mice

This protocol outlines a common method for determining the organ distribution of ICG in mice.

Materials:

- ICG solution (e.g., 2 mg/kg) or ICG-loaded nanoparticles
- Anesthetic agent
- Swiss Webster mice (or other suitable strain)
- Surgical instruments for dissection
- Sensitive fluorescence imaging system or a method for ICG extraction and quantification

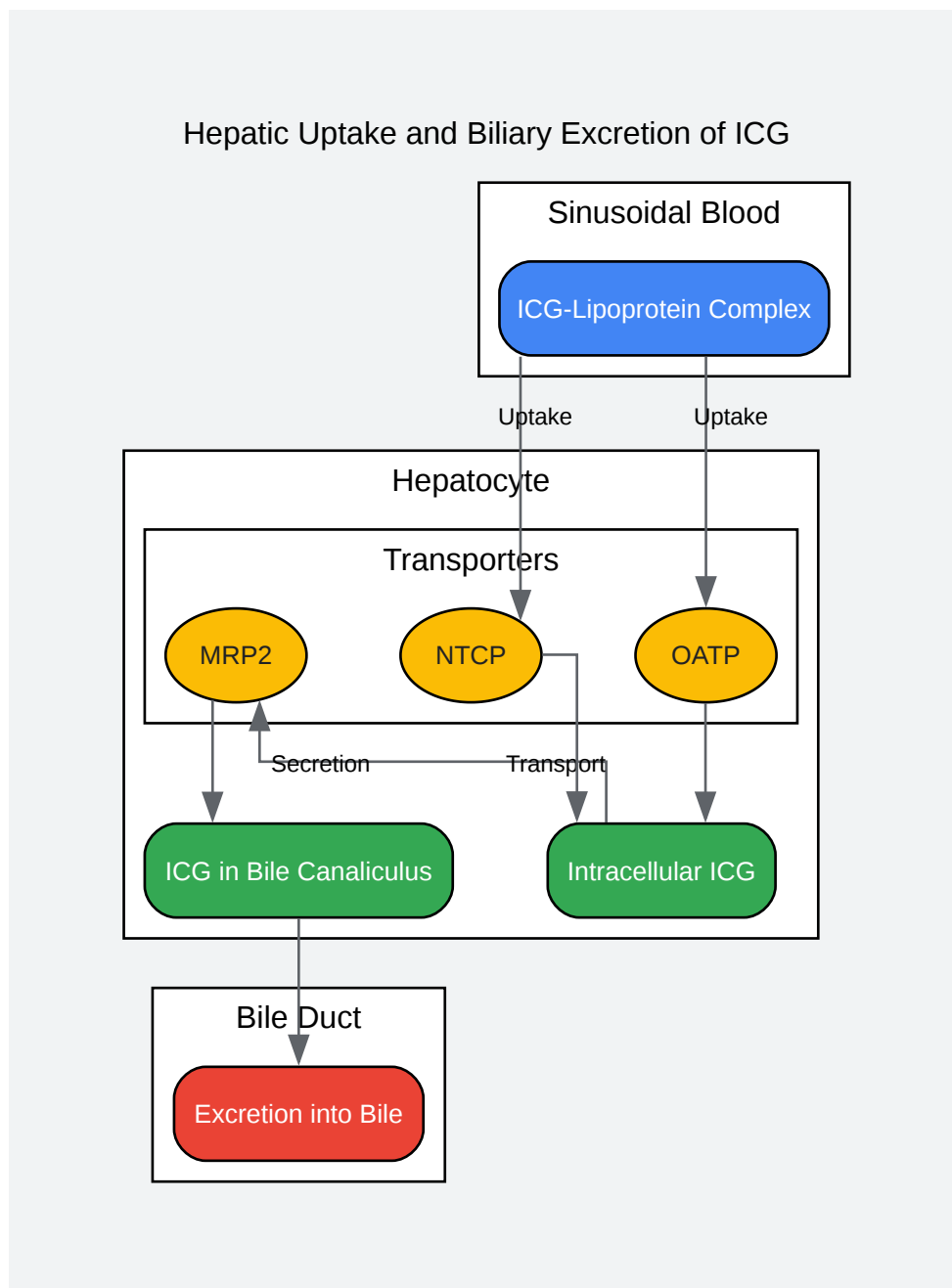
Procedure:

- Animal Preparation and ICG Administration: Anesthetize the mice and administer the ICG formulation intravenously via the tail vein.

- Euthanasia and Organ Harvesting: At predetermined time points (e.g., 2.5, 5, 10, 20, 30, and 60 minutes) post-injection, euthanize the mice.
- Blood Collection: Collect a blood sample via cardiac puncture.
- Organ Dissection: Carefully dissect and harvest major organs of interest (e.g., liver, spleen, kidneys, lungs, heart).
- Ex Vivo Imaging (Optional): If using a fluorescence imaging system, image the harvested organs to visualize the distribution of ICG.
- ICG Extraction and Quantification:
 - Homogenize the harvested organs.
 - Extract ICG from the tissue homogenates using a suitable solvent (e.g., DMSO).
 - Quantify the amount of ICG in each organ extract using fluorescence measurements and compare to a standard curve.
- Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

Visualizations

Hepatic Uptake and Biliary Excretion of ICG

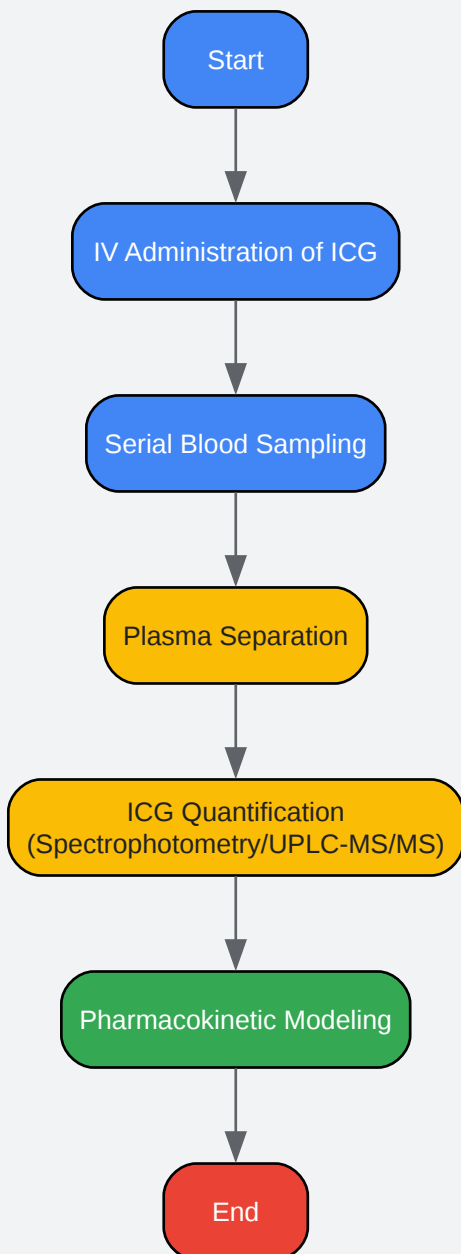


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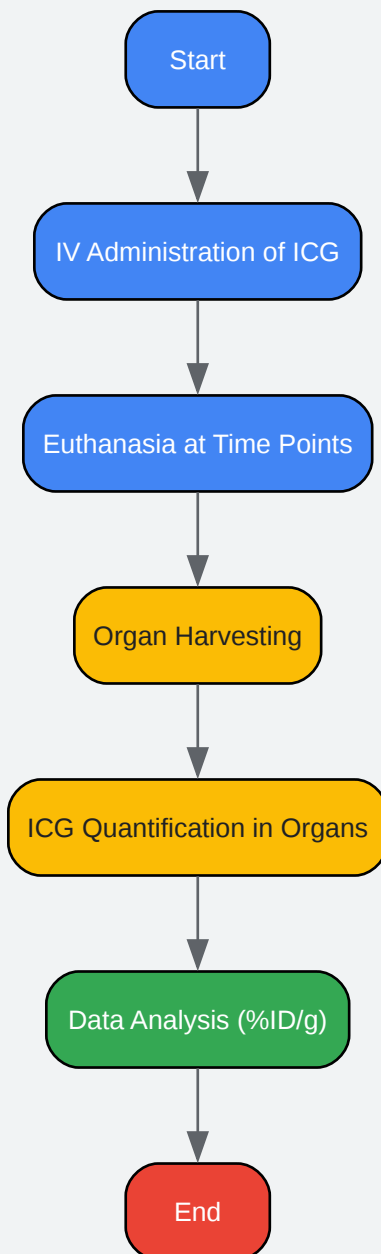
Caption: Hepatic uptake and biliary excretion pathway of **Indocyanine green** (ICG).

Experimental Workflow for a Pharmacokinetic Study

Experimental Workflow for ICG Pharmacokinetic Study



Experimental Workflow for ICG Biodistribution Study



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